molecular formula C19H13NO B11851923 2-(p-Tolylethynyl)quinoline-3-carbaldehyde

2-(p-Tolylethynyl)quinoline-3-carbaldehyde

Cat. No.: B11851923
M. Wt: 271.3 g/mol
InChI Key: FSCQYRLRLZFKNT-UHFFFAOYSA-N
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Description

2-(p-Tolylethynyl)quinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family It is characterized by the presence of a quinoline ring system substituted with a p-tolylethynyl group at the 2-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolylethynyl)quinoline-3-carbaldehyde typically involves the reaction of quinoline derivatives with p-tolylethynyl reagents. One common method is the Sonogashira coupling reaction, where a quinoline derivative is reacted with p-tolylethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylethynyl)quinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The p-tolylethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-(p-Tolylethynyl)quinoline-3-carboxylic acid.

    Reduction: 2-(p-Tolylethynyl)quinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(p-Tolylethynyl)quinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(p-Tolylethynyl)quinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The p-tolylethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro group instead of a p-tolylethynyl group.

    2-Phenylethynylquinoline-3-carbaldehyde: Similar structure but with a phenylethynyl group instead of a p-tolylethynyl group.

Uniqueness

2-(p-Tolylethynyl)quinoline-3-carbaldehyde is unique due to the presence of the p-tolylethynyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethynyl]quinoline-3-carbaldehyde

InChI

InChI=1S/C19H13NO/c1-14-6-8-15(9-7-14)10-11-19-17(13-21)12-16-4-2-3-5-18(16)20-19/h2-9,12-13H,1H3

InChI Key

FSCQYRLRLZFKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3C=C2C=O

Origin of Product

United States

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